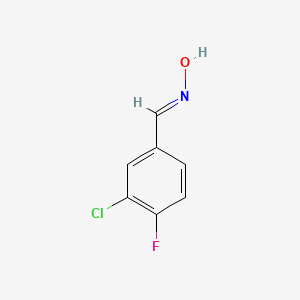

3-Chloro-4-fluorobenzaldehyde oxime

Description

Halogenated benzaldehyde (B42025) oximes represent a class of organic compounds that merge two structurally significant motifs: the versatile oxime functional group and the synthetically important halogenated aromatic ring. This combination results in molecules that are valuable intermediates, offering multiple reaction sites for the construction of more complex chemical architectures. Their utility is prominent in fields ranging from medicinal chemistry to materials science, where precise molecular design is paramount.

Structure

3D Structure

Properties

CAS No. |

253308-63-3 |

|---|---|

Molecular Formula |

C7H5ClFNO |

Molecular Weight |

173.57 g/mol |

IUPAC Name |

(NZ)-N-[(3-chloro-4-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClFNO/c8-6-3-5(4-10-11)1-2-7(6)9/h1-4,11H/b10-4- |

InChI Key |

IAYMCXBREVAUIX-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C=C1C=NO)Cl)F |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N\O)Cl)F |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 4 Fluorobenzaldehyde Oxime

Established Synthetic Pathways to Benzaldehyde (B42025) Oximes

Traditional methods for synthesizing benzaldehyde oximes, which are directly applicable to 3-Chloro-4-fluorobenzaldehyde (B1582058), have been well-documented. These pathways are reliable and form the basis for more advanced synthetic strategies.

The most common and direct route to 3-Chloro-4-fluorobenzaldehyde oxime is the condensation reaction between the parent aldehyde, 3-Chloro-4-fluorobenzaldehyde, and hydroxylamine (B1172632) or its more stable salt, hydroxylamine hydrochloride. nih.govijprajournal.com This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

The general reaction is as follows: ClC₆H₃(F)CHO + NH₂OH·HCl → ClC₆H₃(F)CH=NOH + HCl + H₂O

Classically, this reaction is performed by refluxing an alcoholic solution of the aldehyde with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) to neutralize the liberated hydrochloric acid. nih.gov However, this traditional method has several drawbacks, including long reaction times, the use of toxic solvents and bases, and the generation of pollutants. nih.gov

For the synthesis of aryl oximes, reactions are often conducted at room temperature, which is both energy-efficient and can prevent the formation of degradation products. ias.ac.in Studies on various aryl aldehydes have shown that the reaction can proceed to completion in as little as 10 minutes to a few hours under optimized conditions. ias.ac.in The stoichiometry is also a critical factor; typically, a slight excess of hydroxylamine hydrochloride (e.g., 1.2 to 1.5 equivalents) is used to ensure the complete conversion of the aldehyde.

Table 1: Illustrative Reaction Conditions for Aryl Oxime Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Room Temperature | Energy efficiency, minimizes side reactions. ias.ac.in |

| Stoichiometry | 1.2 mmol NH₂OH·HCl per 1.0 mmol aldehyde | Drives the reaction to completion. ias.ac.in |

| Duration | 10 - 60 minutes | Varies with substrate reactivity and other conditions. ias.ac.in |

| Solvent | Water/Methanol, Mineral Water | Green solvent choice, mineral water salts can enhance rate. ias.ac.in |

Various reagents and catalysts are employed to facilitate the oximation reaction. A base is often required to neutralize the HCl generated when using hydroxylamine hydrochloride, which can otherwise make the reaction medium highly acidic. While pyridine was used traditionally, milder bases like sodium acetate (B1210297) or sodium bicarbonate are now more common. nih.gov

Recent research has demonstrated that the reaction can be performed efficiently without a traditional catalyst by using mineral water as the solvent. The natural mineral salts present in the water, such as carbonates and sulfates, can facilitate the reaction, leading to shorter reaction times and higher yields compared to using pure water. ias.ac.in For example, the synthesis of 4-nitrobenzaldehyde (B150856) oxime was achieved in 10 minutes with 99% yield using mineral water without any other catalyst. ias.ac.in In some solvent-free approaches, metal oxides like Bi₂O₃ have been used as effective catalysts under grinding conditions. nih.gov

The C=N double bond of an aldoxime can exist as two geometric isomers, (E) and (Z). Standard synthetic methods often produce a mixture of these isomers. researchgate.net The development of stereoselective methods to synthesize a single isomer is of significant interest, as different isomers can have different biological activities and chemical properties. nih.gov

For the selective synthesis of (E)-isomers of aldoximes, a base-catalyzed domino aza-Michael/retro-Michael reaction has been developed, yielding the (E)-isomer with high diastereomeric purity. researchgate.net Conversely, specific reaction conditions or the use of certain catalysts can favor the formation of the (Z)-isomer. It has been reported that treating a solution of a mixture of (E) and (Z) isomers with a protic or Lewis acid, such as BF₃, can lead to the precipitation of the pure (E) isomer as an immonium complex, which can then be neutralized to recover the pure (E) oxime. google.com The position of the equilibrium between the isomers is also temperature-dependent. researchgate.net

Table 2: Approaches to Stereoselective Oxime Synthesis

| Isomer | Method | Reagents/Conditions |

|---|---|---|

| (E)-Isomer | Base-catalyzed domino reaction | Aqueous NaOH, pH 12, room temperature. researchgate.net |

| (E)-Isomer | Acid-mediated isomerization | Protic or Lewis acid (e.g., BF₃) in an organic solvent. google.com |

| (Z)-Isomer | Isomerization of (E)-isomer | Treatment of (E)-isomer complex with NaHCO₃ solution. google.com |

Direct Condensation of 3-Chloro-4-fluorobenzaldehyde with Hydroxylamine and its Salts

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. This has led to new approaches for oxime synthesis that align with the principles of green chemistry.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. ijprajournal.com For oxime synthesis, this has translated into several innovative strategies.

Use of Safer Solvents: Water, and specifically mineral water, has been successfully used as an environmentally friendly solvent for aryl oxime synthesis, eliminating the need for volatile and often toxic organic solvents. ias.ac.in

Solvent-Free Reactions: A notable green approach involves the simple grinding of the aldehyde, hydroxylamine hydrochloride, and a catalyst (such as Bi₂O₃) at room temperature. nih.gov This "grindstone chemistry" method is rapid, convenient, and avoids the use of any solvent, thus preventing effluent pollution. nih.gov

Use of Natural Acid Catalysts: Aqueous extracts from natural sources like certain fruits have been employed as acid catalysts, offering a renewable and environmentally friendly alternative to conventional acid catalysts. ijprajournal.com

These green methodologies offer significant advantages over classical procedures, including higher yields, shorter reaction times, simplicity of the procedure, and a dramatically reduced environmental impact. nih.gov

Green Chemistry Principles in Oxime Synthesis

Solvent-Free Reaction Systems

Solvent-free synthesis, often employing mechanochemical methods like grinding, offers a significant advancement in the eco-friendly production of oximes. nih.govresearchgate.net This approach, also known as grindstone chemistry, involves the direct grinding of an aldehyde or ketone with hydroxylamine hydrochloride and a catalyst in a mortar and pestle at room temperature. nih.gov This method not only minimizes waste but also often leads to excellent yields in a short time. nih.gov

Several catalysts have proven effective under these conditions. For instance, bismuth(III) oxide (Bi₂O₃) has been used to convert a wide spectrum of carbonyl compounds into their corresponding oximes in high yields (60-98%) simply by grinding the reactants. nih.gov Other systems utilize catalysts like zinc oxide (ZnO) or even natural acids under solventless conditions to produce aldoximes. nih.govijprajournal.com Another effective solvent-free technique involves grinding the aldehyde with hydroxylamine hydrochloride and a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), which can lead to almost complete conversion to the oxime. researchgate.net

Table 1: Comparison of Solvent-Free Oximation Methods

| Catalyst/Base | Method | Temperature | Key Advantages |

|---|---|---|---|

| Bi₂O₃ | Grinding | Room Temperature | Non-toxic, high yield, short reaction time. nih.gov |

| ZnO | Heating | 80°C | Effective for aldoxime synthesis. nih.gov |

| NaOH / Na₂CO₃ | Grinding | Room Temperature | Almost complete conversion, minimizes risk. researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the formation of oximes. nih.govarkat-usa.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, cleaner reactions, and improved yields compared to conventional heating methods. nih.govarkat-usa.orgoatext.com

For the synthesis of this compound, this method is particularly suitable. Aromatic aldehydes that contain electron-withdrawing groups, such as the chloro and fluoro substituents present in this compound, readily give the corresponding oximes under microwave irradiation. nih.gov A typical procedure involves irradiating a mixture of the aldehyde, hydroxylamine hydrochloride, and a catalyst or base for a few minutes. nih.gov For example, using titanium dioxide (TiO₂) as a catalyst or sodium carbonate (Na₂CO₃) as a base, the reaction can be completed in as little as 5 minutes at 100 W. nih.gov This rapid, high-yielding, and chemoselective reaction can often be performed under mild, aqueous conditions, and without the need for protecting groups on other functional moieties. nih.gov

Table 2: Microwave-Assisted vs. Conventional Oximation

| Feature | Microwave-Assisted Synthesis | Conventional Synthesis |

|---|---|---|

| Reaction Time | Minutes (e.g., 5-30 min). nih.govnih.gov | Hours. arkat-usa.org |

| Energy Consumption | Lower | Higher |

| Yield | Generally higher and with fewer byproducts. nih.govarkat-usa.org | Often lower with potential for side reactions. |

| Conditions | Can be performed solvent-free or in aqueous media. nih.govnih.gov | Often requires organic solvents and reflux conditions. ijprajournal.com |

Heterogeneous Catalysis for Oximation

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of green and sustainable chemistry. nih.gov These catalysts are often solid materials that are stable, reusable, and easily separated from the reaction mixture, simplifying purification and reducing waste. nih.govijprajournal.com

In the oximation of aldehydes like 3-Chloro-4-fluorobenzaldehyde, several solid catalysts have been successfully employed, particularly in solvent-free or microwave-assisted reactions.

Titanium Dioxide (TiO₂): This inexpensive, non-toxic, and safe material can act as a heterogeneous catalyst. nih.gov It is believed to complex with the carbonyl oxygen of the aldehyde, thereby activating it for a nucleophilic attack by hydroxylamine. nih.gov

Bismuth(III) Oxide (Bi₂O₃): As a commercially available, air-stable, and non-toxic crystalline solid, Bi₂O₃ is an effective catalyst for oximation under solvent-free grinding conditions. nih.gov Its ease of handling and separation makes it an excellent green alternative. nih.gov

Potassium Fluoride (B91410) doped Activated Bone Mill (KF/ABM): This system has been developed as a reusable, economical, and environmentally benign catalyst for the solvent-free synthesis of various oximes. ijprajournal.com

The use of these catalysts aligns with the principles of green chemistry by providing efficient and clean pathways for oxime synthesis. nih.govijprajournal.com

Solid-Phase Organic Synthesis (SPOS) of Oxime Derivatives

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support (resin) and synthesized in a stepwise manner. While specific examples detailing the SPOS of this compound are not prevalent in the reviewed literature, the general methodology is well-established for the synthesis of oxime derivatives and would be applicable.

The process typically involves three main stages:

Attachment to Solid Support: The starting aldehyde, 3-Chloro-4-fluorobenzaldehyde, would first be anchored to a suitable resin.

On-Resin Reaction: The resin-bound aldehyde would then be treated with a solution of hydroxylamine or one of its salts to form the oxime directly on the solid support. Excess reagents and byproducts are easily washed away from the resin-bound product.

Cleavage from Support: Once the reaction is complete, the desired this compound is cleaved from the resin, yielding the pure product after solvent evaporation.

This methodology offers significant advantages, including the simplification of work-up and purification procedures, as it avoids the need for techniques like chromatography. It also allows for the potential automation of the synthetic process, which is valuable for creating libraries of related compounds for research and drug discovery.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Fluorobenzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR data for 3-Chloro-4-fluorobenzaldehyde (B1582058) oxime is currently available in the public domain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Publicly accessible experimental ¹³C NMR data for 3-Chloro-4-fluorobenzaldehyde oxime could not be located.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

There is no available experimental ¹⁹F NMR data for this compound in the public domain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Interpretation of Characteristic Vibrational Modes (C=N, O-H, C-Cl, C-F)

Without experimental IR and Raman spectra, an interpretation of the characteristic vibrational modes for this compound cannot be performed.

Conformational Analysis through Vibrational Frequencies

A conformational analysis based on vibrational frequencies is not possible without the relevant experimental or computational data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C7H5ClFNO), the molecular weight is 173.57 g/mol . guidechem.com

Key fragmentation pathways for aromatic aldehydes often involve the loss of small, stable molecules or radicals. libretexts.org For this compound, characteristic fragmentation would likely involve cleavage of the N-O bond, the C=N bond, and fragmentation of the aromatic ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]+• | [C7H5ClFNO]+• | 173/175 |

| [M-OH]+ | [C7H4ClFN]+ | 156/158 |

| [M-NO]+ | [C7H5ClF]+ | 143/145 |

| [C6H3ClFO]+ | 145/147 | |

| [C6H3ClF]+• | 131/133 |

Note: The table presents theoretical values based on the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental composition. numberanalytics.com This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to confirm its elemental composition of C7H5ClFNO. The theoretically calculated exact mass of the monoisotopic molecular ion can be compared with the experimentally determined value to provide a high degree of confidence in the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| C7H5ClFNO | 35Cl | 173.00437 |

| C7H5ClFNO | 37Cl | 174.99942 |

Note: The data presented is theoretical, calculated based on the elemental composition.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation in the solid state.

A thorough search of publicly available crystallographic databases did not yield any experimental X-ray crystal structure data for this compound. Therefore, a detailed discussion of its solid-state molecular geometry, including specific bond lengths and angles, cannot be provided at this time. The determination of its crystal structure would require future experimental work involving single-crystal X-ray diffraction analysis. Such a study would reveal the conformation of the oxime moiety relative to the aromatic ring and the nature of any intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern its crystal packing.

Computational Investigations into the Electronic and Molecular Structure of 3 Chloro 4 Fluorobenzaldehyde Oxime

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the electronic structure of molecules. DFT methods are widely used to predict the geometry, spectroscopic properties, and reactivity of organic compounds, including halogenated benzaldehyde (B42025) derivatives. biointerfaceresearch.comresearchgate.netresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For molecules with rotatable bonds, like the C-C and C=N bonds in 3-Chloro-4-fluorobenzaldehyde (B1582058) oxime, multiple conformers may exist. DFT calculations, often using the B3LYP functional combined with a basis set like 6-31G* or 6-311++G(d,p), are employed to locate the energy minima on the potential energy surface corresponding to stable conformers. researchgate.netresearchgate.netresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Method | Functional | Basis Set | Common Application |

|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | Geometry optimization and vibrational frequency calculations for halogenated aromatics. researchgate.netresearchgate.net |

| DFT | PBE1PBE | 6-31+G* | Molecular structure optimization of oxime derivatives in solvent. biointerfaceresearch.com |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wikipedia.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations are routinely used to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net For substituted benzaldehydes, the HOMO is typically localized over the phenyl ring and the oxime group, while the LUMO is often distributed over the C=N bond and the aromatic system.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's electron-accepting ability (electrophilicity). |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For accurate comparison, calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6–311++ G (d, p)) to account for anharmonicity and limitations in the theoretical model. nih.gov A good agreement between the scaled theoretical wavenumbers and the experimental spectral data validates the accuracy of the computed molecular structure. researchgate.net Discrepancies can arise because theoretical calculations are typically performed on a single molecule in the gaseous state, whereas experimental data are often collected from solid samples where intermolecular interactions, like hydrogen bonding, can influence vibrational modes. researchgate.netnih.gov For example, the O-H stretching vibration in related compounds shows a broad IR band, providing evidence of hydrogen bonding. researchgate.net

Table 3: Example Correlation of Calculated and Experimental Vibrational Modes for a Substituted Benzaldehyde

| Vibrational Mode | Theoretical Wavenumber (cm-1) (Scaled) | Experimental Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch | ~3200 | Broad band near 3180 researchgate.net |

| Aldehydic C-H Stretch | ~2800 | ~2750 researchgate.net |

| C=O Stretch | ~1680 | ~1670 researchgate.net |

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = μ² / (2η)

The electrophilicity index (ω) quantifies the ability of a species to accept electrons. Molecules with high ω values are strong electrophiles. Conversely, the nucleophilicity index (N) describes the capacity to donate electrons. A compound with a moderate electrophilicity index can act as an electrophile under appropriate conditions without being overly aggressive in seeking electrons. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent DFT (TD-DFT) is the standard computational method for studying the electronic excited states of molecules and predicting their UV-Visible absorption spectra. researchgate.netresearchgate.net This method calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital, and the oscillator strength (f), which indicates the probability of a given transition occurring. ajchem-a.com

By analyzing the main orbital contributions to these electronic transitions, TD-DFT provides insight into their nature, such as n→π* or π→π* transitions. These calculations allow for the prediction of the maximum absorption wavelength (λmax), which can be compared with experimental UV-Vis spectra to understand how substituents and solvent affect the electronic properties. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For 3-Chloro-4-fluorobenzaldehyde oxime, MD simulations can be used to study the stability of intramolecular hydrogen bonds (e.g., O–H···F) and the nature of intermolecular interactions with solvent molecules. smolecule.com For instance, simulations have indicated that in polar solvents, strong intermolecular hydrogen bonding can form between the oxime hydroxyl group and the solvent. smolecule.com These solvent interactions can be significant, with solvent reorganization sometimes accounting for a substantial portion (e.g., 60%) of the total activation energy for a reaction in polar media. smolecule.com

Reactivity and Chemical Transformations of 3 Chloro 4 Fluorobenzaldehyde Oxime

Rearrangement Reactions Involving the Oxime Functionality

Beckmann Rearrangement: Conversion to Nitriles and Amides

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction of oximes. wikipedia.orgrsc.org Depending on the starting material (ketoxime or aldoxime), this rearrangement yields amides or nitriles, respectively. byjus.com For 3-chloro-4-fluorobenzaldehyde (B1582058) oxime, an aldoxime, the Beckmann rearrangement primarily leads to the formation of 3-chloro-4-fluorobenzonitrile. However, under certain conditions, it can also yield the corresponding amide, 3-chloro-4-fluorobenzamide.

The conversion of an aldoxime to a nitrile is a dehydration process. A variety of reagents can be employed to facilitate this transformation, including acid salts like sodium bisulfate. google.com The reaction involves heating the aldoxime with the acid salt, which acts as a catalyst, to produce the corresponding organic nitrile in high yield. google.com

The mechanism of the Beckmann rearrangement is a well-established process in organic chemistry. masterorganicchemistry.com The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst, which converts it into a good leaving group (water). byjus.commasterorganicchemistry.com

The key step of the rearrangement involves the migration of the group anti-periplanar (trans) to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org In the case of aldoximes like 3-chloro-4-fluorobenzaldehyde oxime, the migrating group is the hydrogen atom attached to the carbonyl carbon. This migration occurs in a concerted fashion with the expulsion of the leaving group (water), leading to the formation of a nitrilium ion intermediate. masterorganicchemistry.com

Finally, deprotonation of the nitrogen atom in the nitrilium ion yields the stable nitrile product. masterorganicchemistry.com It is important to note that the initial formation of the oxime from the aldehyde is a separate step and not part of the rearrangement itself. masterorganicchemistry.com

A computational study on the Beckmann rearrangement of acetone (B3395972) oxime in a solution containing acetic acid and a proton source revealed that the transition state involves the concerted migration of the methyl group as the hydroxyl group departs, with the leaving group being stabilized by several solvent molecules. wikipedia.org A similar mechanism can be envisioned for the rearrangement of this compound.

The Beckmann rearrangement is known for its stereospecificity, particularly in ketoximes and N-haloimines, where the migrating group is always the one positioned anti-periplanar to the leaving group on the nitrogen. wikipedia.org This stereochemical control dictates the regioselectivity of the product, meaning that only one of the two possible regioisomeric amides is formed from a given ketoxime isomer. wikipedia.org

For aldoximes, the situation can be more complex. While the rearrangement of aldoximes can exhibit stereospecificity in the gas phase, this is often not the case in solution. wikipedia.org In solution, the oxime geometry can sometimes racemize under the reaction conditions, leading to the formation of both possible regioisomers. wikipedia.org However, in the case of this compound, the migrating group is a hydrogen atom, leading to the formation of a single nitrile product rather than isomeric amides.

A wide array of catalytic systems have been developed to promote the Beckmann rearrangement, ranging from classical strong acids to milder and more selective catalysts. wikipedia.orgjocpr.com

Acidic Conditions:

Strong Brønsted Acids: Concentrated sulfuric acid, polyphosphoric acid, and hydrogen fluoride (B91410) are traditional catalysts for the Beckmann rearrangement. wikipedia.orgjocpr.com The "Beckmann's mixture," consisting of acetic acid, acetic anhydride (B1165640), and hydrogen chloride, is also a classic reagent. jocpr.com However, these strong acids can be corrosive and may not be suitable for substrates with sensitive functional groups. jocpr.com

Solid Acid Catalysts: To overcome the drawbacks of liquid acids, solid acid catalysts have been explored. Zeolites like MCM-22 have shown promise due to their large and accessible external surface area, which is ideal for this type of reaction. jocpr.com

Other Catalytic Systems:

Phosphorus-based Reagents: Phosphorus pentachloride and phosphorus pentoxide are effective reagents for promoting the rearrangement. wikipedia.orgjocpr.com

Organocatalysts: Cyanuric chloride, in conjunction with a co-catalyst like zinc chloride, has been reported as a highly efficient organocatalyst for the Beckmann rearrangement. jocpr.comnih.gov Boronic acid systems have also been developed for this purpose. nih.gov

Metal Catalysts: Various metal catalysts have been employed, including those based on zinc, which can catalyze the reaction in water using hydroxylamine-O-sulfonic acid as the nitrogen source. organic-chemistry.org

| Catalyst Type | Examples | Conditions |

| Strong Acids | Sulfuric acid, Polyphosphoric acid, Beckmann's mixture | High temperatures, often harsh |

| Solid Acids | Zeolites (e.g., MCM-22) | Milder conditions, reusable |

| Phosphorus Reagents | Phosphorus pentachloride, Phosphorus pentoxide | Effective but can be harsh |

| Organocatalysts | Cyanuric chloride/ZnCl₂, Boronic acids | Milder conditions, high efficiency |

| Metal Catalysts | Zinc(II) salts | Can be used in aqueous media |

Fragmentation Reactions Competing with Rearrangements

Under certain conditions, fragmentation reactions can compete with the Beckmann rearrangement. wikipedia.org The choice of promoting reagent and solvent can significantly influence the outcome, sometimes leading exclusively to the fragmentation product. wikipedia.org

One common fragmentation pathway is the McLafferty rearrangement, which is a well-studied reaction in mass spectrometry but can also occur under other high-energy conditions. nih.govyoutube.com This rearrangement involves the transfer of a gamma-hydrogen atom to an acceptor group, such as a carbonyl or oxime, followed by cleavage of the alpha-beta bond. nih.gov For oximes, the McLafferty rearrangement is often enhanced compared to other primary fragmentation reactions. nih.gov

In the context of this compound, fragmentation could potentially lead to the formation of smaller, charged fragments. The likelihood of fragmentation versus rearrangement would depend on the specific reaction conditions employed.

Reactions at the Oxime Nitrogen and Oxygen

The nitrogen and oxygen atoms of the oxime group in this compound are also sites of reactivity.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. For instance, it can be acylated. The synthesis of oxime esters from various substituted benzaldehydes has been reported, involving the acylation of the oxime oxygen with an acid chloride in the presence of a base like triethylamine (B128534). niscpr.res.in A similar reaction could be applied to this compound to produce the corresponding O-acyl oxime ester.

The hydroxyl group of the oxime can also undergo reactions. As seen in the Beckmann rearrangement, it can be protonated and eliminated as water. masterorganicchemistry.com It can also be converted into other leaving groups to facilitate rearrangement or other transformations.

O-Alkylation and O-Acylation for the Synthesis of Oxime Ethers and Esters

The oxygen atom of the oxime group in this compound is nucleophilic and readily undergoes O-alkylation and O-acylation to furnish the corresponding oxime ethers and esters. These reactions are valuable for introducing a wide array of functional groups, which can modulate the molecule's biological activity or serve as a stepping stone for further synthetic transformations.

O-Alkylation: This reaction typically proceeds by treating the oxime with a base to generate the more nucleophilic oximate anion, which then reacts with an alkylating agent (e.g., an alkyl halide or sulfate) via a Williamson ether synthesis-type mechanism.

O-Acylation: Oxime esters are synthesized by reacting the oxime with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the acid byproduct. General procedures for the acylation of similar substituted benzaldehyde (B42025) oximes have been reported, demonstrating the feasibility of this transformation. For instance, the synthesis of various aldoxime esters has been achieved by reacting the corresponding oxime with an acid chloride in an appropriate solvent.

The table below summarizes common reagents and conditions for these transformations.

| Transformation | Reagent Type | Specific Examples | Base (if required) | Typical Solvents |

| O-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF), Acetonitrile (CH₃CN) |

| O-Acylation | Acyl Halides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Pyridine, Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) |

Reduction Reactions to Amines

The reduction of the oxime functionality is a direct route to synthesizing the corresponding primary amine, (3-chloro-4-fluorophenyl)methanamine. This amine is a valuable building block for the synthesis of more complex molecules in medicinal and materials chemistry. The existence of 3-Chloro-4-fluorobenzylamine as a commercially available compound underscores the utility of this synthetic target. cookechem.com

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Catalytic hydrogenation is a common and effective method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere.

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing oximes to primary amines. Milder reagents like sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., ZrCl₄) or sodium cyanoborohydride (NaBH₃CN) at acidic pH are also effective and may offer better functional group tolerance. masterorganicchemistry.com The reduction can sometimes yield the intermediate hydroxylamine (B1172632), but conditions can be optimized to favor the formation of the primary amine.

| Method | Reducing Agent / Catalyst | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂ / Raney Ni | Methanol/Ammonia, RT, H₂ pressure | Primary Amine |

| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol, RT, H₂ pressure | Primary Amine |

| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | THF or Diethyl ether, reflux | Primary Amine |

| Chemical Reduction | Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH ~3-4 | Primary Amine |

Reactions Involving the Halogenated Aromatic Ring

The presence of two different halogen atoms and the oxime group on the aromatic ring makes this compound an interesting substrate for reactions that modify the aromatic core.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. The aldehyde-derived oxime group (-CH=NOH) is strongly electron-withdrawing, particularly activating the ortho and para positions to nucleophilic attack. libretexts.org In this compound, the fluorine atom is located para to the oxime group, while the chlorine atom is meta.

This specific arrangement strongly favors the substitution of the fluorine atom. The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge of this intermediate is effectively delocalized by the para-oxime group. The meta-chlorine is not similarly activated. youtube.com

Furthermore, the C-F bond is more polarized and fluorine is more electronegative than chlorine, which makes the carbon atom attached to fluorine more electrophilic and thus more susceptible to nucleophilic attack. This leads to a high degree of regioselectivity, with nucleophiles preferentially displacing the fluoride ion. youtube.com

| Nucleophile Type | Specific Examples | Resulting Functional Group |

| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe), Phenoxides, Hydroxide (B78521) (OH⁻) | Aryl ethers, Phenoxy ethers |

| N-Nucleophiles | Ammonia (NH₃), Primary/Secondary Amines (e.g., Piperidine) | Anilines, N-Aryl amines |

| S-Nucleophiles | Sodium thiomethoxide (NaSMe), Thiophenolates | Aryl thioethers |

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) is generally disfavored on this ring system. All three substituents—fluoro, chloro, and the oxime group—are deactivating towards electrophilic attack due to their electron-withdrawing nature.

However, should a reaction occur under forcing conditions, the regiochemical outcome is dictated by the directing effects of the existing substituents. Halogens (F and Cl) are ortho, para-directors, while the oxime group, similar to an aldehyde, is a meta-director.

The positions on the ring are analyzed as follows:

C2: ortho to Chlorine, meta to Fluorine, ortho to Oxime.

C5: meta to Chlorine, ortho to Fluorine, meta to Oxime.

C6: para to Chlorine, meta to Fluorine, ortho to Oxime.

Metal-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents on the aromatic ring serve as handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination are powerful tools for further functionalization.

A key consideration is the relative reactivity of the C-Cl and C-F bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl >> F. The C-F bond is significantly stronger and less reactive than the C-Cl bond. This difference allows for selective cross-coupling at the C-Cl position while leaving the C-F bond intact. This selective reactivity is a cornerstone of modern organic synthesis, allowing for stepwise and controlled functionalization of polyhalogenated aromatic compounds.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(PPh₃)₄ + Base | C-C |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand + Base | C-C |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd/Cu catalyst + Base | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst + Ligand + Base | C-N |

Derivatives, Analogs, and Coordination Chemistry of 3 Chloro 4 Fluorobenzaldehyde Oxime

Synthesis and Characterization of O-Substituted 3-Chloro-4-fluorobenzaldehyde (B1582058) Oxime Derivatives

The chemical versatility of 3-chloro-4-fluorobenzaldehyde oxime allows for targeted modifications, particularly at the oxygen atom of the oxime group. This has led to the synthesis of various derivatives, most notably oxime ethers and esters, which are of interest for their potential applications in medicinal chemistry and materials science.

Novel Oxime Ethers and Esters

The synthesis of novel O-substituted ethers and esters from this compound is a focal point of research. These derivatives are typically prepared through nucleophilic substitution reactions.

Oxime ethers are commonly synthesized by reacting the sodium salt of the oxime with an appropriate alkyl or aryl halide. The oxime is first deprotonated using a strong base, such as sodium hydride, to form the more nucleophilic oximato anion. This anion then displaces the halide from the electrophile to form the desired ether.

Oxime esters are generally prepared by acylating the oxime. niscpr.res.in This is often achieved by reacting the oxime with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrogen chloride or carboxylic acid byproduct. niscpr.res.in The result is the formation of an ester linkage at the oxime's oxygen.

The structural confirmation of these new compounds relies heavily on spectroscopic methods. niscpr.res.in Proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating the molecular framework. Infrared (IR) spectroscopy is used to identify key functional groups, such as the C=N bond of the oxime and the C=O bond in the esters. Mass spectrometry provides the molecular weight and fragmentation pattern, further corroborating the proposed structure.

Interactive Table 1: Spectroscopic Data for O-Substituted this compound Derivatives

| Derivative Type | Substituent (R) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) |

| Ether | -CH₂-Aryl | ~5.0-5.3 (s, 2H, O-CH₂) | ~70-80 (O-CH₂) | ~1600-1620 (C=N), ~950-1050 (N-O) |

| Ester | -C(O)-Alkyl | ~2.1-2.5 (s, 3H, CO-CH₃) | ~19-22 (CO-CH₃), ~168-175 (C=O) | ~1750-1780 (C=O), ~1600-1620 (C=N) |

Metal Complexes of this compound

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a range of metal ions. The coordination behavior is dictated by the electronic and steric properties of the ligand and the metal center.

Coordination Modes and Ligand Properties in Metal Centers

Oximes can coordinate to metal ions in several ways, most commonly acting as N-monodentate or N,O-bidentate ligands. researchgate.net In the N-monodentate mode, the oxime coordinates through the nitrogen atom. at.ua In the N,O-bidentate mode, both the nitrogen and oxygen atoms of the oxime group bind to the metal center, forming a stable chelate ring. researchgate.net The latter is often observed with the deprotonated form of the oxime, the oximato anion. at.ua

Spectroscopic and Structural Analysis of Metal-Oxime Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is employed to characterize the metal complexes of this compound.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-O bonds upon coordination provide evidence of metal-ligand bond formation. A shift in the C=N stretching vibration to a lower frequency is indicative of coordination through the nitrogen atom.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal information about the geometry of the metal center and the nature of the metal-ligand bonding through the analysis of d-d electronic transitions and charge-transfer bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for paramagnetic complexes, NMR can provide valuable structural information for diamagnetic complexes, showing shifts in the ligand's proton and carbon signals upon coordination.

Interactive Table 2: Properties of Representative Metal Complexes of this compound

| Metal Ion | Potential Coordination Geometry | Likely Ligand Form | Key Analytical Techniques |

| Copper(II) | Square Planar, Octahedral | Oximato (deprotonated) | IR, UV-Vis, EPR, X-ray Diffraction |

| Nickel(II) | Square Planar, Octahedral | Oxime or Oximato | IR, UV-Vis, NMR (diamagnetic), X-ray Diffraction |

| Cobalt(II) | Tetrahedral, Octahedral | Oxime or Oximato | IR, UV-Vis, EPR, X-ray Diffraction |

| Platinum(II) | Square Planar | Oxime or Oximato | IR, UV-Vis, NMR, X-ray Diffraction at.ua |

Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. nih.gov 3-Chloro-4-fluorobenzaldehyde (B1582058) oxime serves as a key starting material for the synthesis of various nitrogen-containing heterocyclic systems. pitt.educlockss.org

Isoxazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of isoxazole (B147169) derivatives often involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne or alkene. 3-Chloro-4-fluorobenzaldehyde oxime can be readily converted into the corresponding nitrile oxide, which then undergoes cycloaddition to furnish the desired isoxazole ring. nih.gov

One common method involves the in-situ generation of the nitrile oxide from the oxime using an oxidizing agent, followed by its reaction with a suitable dipolarophile. benchchem.com For instance, the reaction of this compound with an alkyne in the presence of an oxidant can lead to the formation of a 3,5-disubstituted isoxazole. The regiochemistry of this reaction is often highly controlled, providing a reliable route to specific isomers. benchchem.comnih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| This compound | Alkyne | [3+2] Cycloaddition | 3-(3-Chloro-4-fluorophenyl)isoxazole derivative | nih.gov |

| This compound | Alkene | [3+2] Cycloaddition | 3-(3-Chloro-4-fluorophenyl)isoxazoline derivative | nih.gov |

Beyond isoxazoles, this compound is a valuable precursor for the synthesis of other important heterocyclic systems, including quinazolines and pyrazolopyridines. pitt.educlockss.org

Quinazolines: The synthesis of quinazoline (B50416) derivatives can be achieved through multi-step reaction sequences starting from this compound. For example, the oxime can be reduced to the corresponding amine, which can then undergo condensation with a suitable carbonyl compound to form a dihydroquinazoline (B8668462) intermediate. Subsequent oxidation can then furnish the aromatic quinazoline ring system. The 3-chloro-4-fluorophenyl moiety can be found in complex quinazoline-based molecules. chemicalbook.combldpharm.commdpi.comsigmaaldrich.com

Pyrazolopyridines: Pyrazolopyridine scaffolds are present in a number of biologically active compounds. The synthesis of pyrazolo[3,4-b]pyridines, for instance, can involve the reaction of a 5-aminopyrazole with a β-ketoester and an aldehyde. While direct use of the oxime is less common, its conversion to the parent aldehyde, 3-chloro-4-fluorobenzaldehyde, provides a key intermediate for such syntheses. nih.govcardiff.ac.uk

Application in the Construction of Complex Organic Scaffolds

The reactivity of this compound extends to its use in building complex molecular architectures beyond simple heterocycles. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient tools in modern organic synthesis. 3-Chloro-4-fluorobenzaldehyde, derived from its oxime, can participate in various MCRs. For example, it can be a component in the synthesis of highly substituted piperidines or other complex ring systems where the aldehyde functionality is crucial for the initial condensation steps.

| Reaction Name | Components | Resulting Scaffold |

| Ugi Reaction | Aldehyde (from oxime), Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |

| Mannich Reaction | Aldehyde (from oxime), Amine, Active Hydrogen Compound | β-Amino carbonyl compound |

The oxime group can serve as a protecting group for the aldehyde functionality in 3-chloro-4-fluorobenzaldehyde. This allows for chemical modifications on other parts of the molecule without affecting the aldehyde. Subsequently, the aldehyde can be regenerated from the oxime under mild conditions. This strategy is valuable in the synthesis of other functionalized benzaldehyde (B42025) derivatives where the aldehyde group needs to be introduced at a later stage of the synthetic sequence. researchgate.net

Regeneration of the Aldehyde from this compound

The conversion of the oxime back to the parent aldehyde is a crucial step in many synthetic pathways. Several methods are available for this transformation, and the choice of reagent often depends on the sensitivity of other functional groups present in the molecule.

Common methods for oxime deprotection include:

Hydrolytic Cleavage: Acid-catalyzed hydrolysis is a traditional method, although it can be harsh for some substrates.

Oxidative Cleavage: Reagents like sodium periodate (B1199274) or ceric ammonium (B1175870) nitrate (B79036) can effectively cleave the oxime to regenerate the aldehyde.

Reductive Cleavage: Mild reducing agents can also be employed for this transformation.

The ability to easily regenerate the aldehyde from its oxime enhances the utility of this compound as a versatile synthetic intermediate.

| Reagent | Reaction Condition | Advantage |

| Sodium Periodate | Aqueous solvent | Mild and selective |

| Ceric Ammonium Nitrate | Acetonitrile/water | Fast and efficient |

| Acidic Hydrolysis (e.g., HCl) | Aqueous solution, heat | Simple and inexpensive |

This compound stands out as a valuable and adaptable building block in the field of organic synthesis. Its ability to serve as a precursor for a variety of nitrogen-containing heterocycles, its utility in constructing complex organic scaffolds through various reaction strategies, and the ease of regenerating the parent aldehyde underscore its importance as a key intermediate for medicinal and material chemists. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new and valuable complex molecules.

Q & A

Q. What are the optimized synthetic protocols for preparing 3-Chloro-4-fluorobenzaldehyde oxime?

The synthesis typically involves reacting 3-Chloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under alkaline conditions. Excess NHOH·HCl is recommended to ensure complete conversion of the aldehyde to the oxime. The substituted benzaldehyde oxime intermediate can be extracted directly from the reaction mixture without further purification in some cases . Key parameters include maintaining a pH >10 and monitoring reaction completion via TLC or HPLC.

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure and purity of this compound?

- ¹H NMR : The oxime proton (-NOH) typically appears as a broad singlet near δ 8.5–10 ppm. Aromatic protons from the chloro-fluorobenzene ring show splitting patterns consistent with substituent positions (e.g., para-fluorine induces deshielding) .

- IR : Strong absorption bands near 3200–3400 cm (O-H stretch) and 1620–1680 cm (C=N stretch) confirm oxime formation .

- X-ray crystallography (advanced): Resolves E/Z isomerism; the E-configuration is often favored due to steric and electronic factors .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to light, moisture, and acidic conditions. Storage in inert atmospheres (e.g., argon) at –20°C in amber vials is recommended. Degradation products may include the parent aldehyde (via hydrolysis) or nitriles (via Beckmann rearrangement under acidic conditions). Regular stability testing via HPLC is advised .

Advanced Research Questions

Q. How do computational models aid in understanding the reactivity and reaction pathways of this compound?

Density functional theory (DFT) studies reveal that hydrogen-bonding interactions between the oxime -NOH group and solvent/reagents significantly influence reaction energy profiles. For example, intramolecular oxime transfer reactions are governed by steric effects and transition-state stabilization via solvent interactions . Computational tools (e.g., Gaussian, ORCA) can predict regioselectivity in derivatization reactions, such as esterification or cyclization.

Q. What methodologies can resolve contradictions in observed reaction outcomes during derivatization (e.g., unexpected byproducts)?

Contradictions often arise from competing reaction pathways. For example:

- Oximation side reactions : Hydroxylamine may react with impurities or undergo self-condensation under suboptimal conditions. LC-MS or GC-MS can identify byproducts like hydrazones or nitriles .

- Isomerization : E/Z isomerism in oximes can lead to divergent reactivity. X-ray crystallography or NOESY NMR can differentiate isomers . Mitigation strategies include rigorous purification of starting materials and kinetic control via temperature modulation.

Q. How can this compound serve as a precursor for bioactive derivatives (e.g., antifungal agents)?

The oxime’s -NOH group is a versatile handle for synthesizing esters, hydrazones, or heterocycles. For example:

- Pyrazole-4-carboxylic oxime esters : React the oxime with acyl chlorides (e.g., 3-trifluoromethylpyrazole-4-carbonyl chloride) to generate esters with demonstrated antifungal activity against Botrytis cinerea .

- Cyclization reactions : Under basic conditions, the oxime can form isoxazoline or isoxazole rings, which are pharmacophores in agrochemicals .

Q. What analytical strategies are recommended for quantifying trace impurities in this compound batches?

- HPLC-DAD/UV : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient elution to separate impurities (e.g., unreacted aldehyde, hydroxylamine byproducts).

- LC-HRMS : Identifies unknown impurities via exact mass matching (e.g., m/z for hydrolyzed aldehyde: 158.01 [M+H]) .

- Karl Fischer titration : Quantifies residual moisture, which accelerates decomposition .

Methodological Recommendations

- Synthetic Optimization : Use a 1.5:1 molar ratio of NHOH·HCl to aldehyde in ethanol/water (3:1) at 60°C for 4 hours .

- Byproduct Analysis : Employ preparative TLC to isolate unexpected products (e.g., coumarin derivatives from competing cyclization) .

- Computational Validation : Pair experimental data with DFT calculations to rationalize reaction mechanisms and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.